
N-Acetoxy-4-acetamidostilbene
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Description
N-Acetoxy-4-acetamidostilbene, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carcinogenic Studies
N-AcO-AAS has been extensively studied for its carcinogenic properties. Research indicates that it reacts with nucleosides and nucleic acids, leading to the formation of alkylation products. For instance, it has been shown to react with guanosine, adenosine, and cytidine, producing multiple adducts that can interfere with DNA replication and repair mechanisms . These interactions are crucial for understanding the mechanisms of chemical carcinogenesis.
Table 1: Major Products from Reactions with Nucleosides
Nucleoside | Major Product | Description |
---|---|---|
Guanosine | 1-(4-acetamidophenyl)-1-(1-guanosyl)-2-hydroxy-2-phenylethane | A significant adduct formed during reaction |
Adenosine | 1-(4-acetamidophenyl)-1-(N6-adenoxyl)-2-hydroxy-2-phenylethane | Major product indicating interaction with adenosine |
Cytidine | 1-(4-acetamidophenyl)-1-(3-uridyl)-2-hydroxy-2-phenylethane | Deamination product from reaction with cytidine |
These findings highlight the potential of N-AcO-AAS as a model compound for studying the effects of environmental carcinogens on genetic material.
Molecular Biology Applications
The ability of N-AcO-AAS to form stable adducts with DNA and RNA makes it a valuable tool in molecular biology. It can be utilized to investigate the mechanisms of DNA damage and repair. Studies have demonstrated that treatment of RNA with this compound leads to the identification of various alkylation products, which can be analyzed to understand the consequences of such modifications on gene expression and cellular function .
Organic Synthesis
This compound's structure allows it to serve as an intermediate in organic synthesis. Its acetoxy group can facilitate various transformations, making it useful in the synthesis of more complex organic molecules. The versatility of acetoxy groups in organic chemistry is well-documented, as they can participate in esterification reactions and serve as protecting groups .
Table 2: Synthetic Transformations Involving N-AcO-AAS
Transformation Type | Description |
---|---|
Esterification | Formation of esters through reaction with alcohols |
Alkylation | Introduction of alkyl groups into other substrates |
Prodrug Development | Modification to enhance solubility or stability |
Case Study 1: Interaction with DNA
In a study examining the interaction between N-AcO-AAS and DNA, researchers treated DNA samples with varying concentrations of the compound. The results indicated a dose-dependent increase in DNA adduct formation, correlating with increased mutagenic potential. This study underscores the importance of understanding how environmental chemicals like N-AcO-AAS can lead to genetic mutations associated with cancer .
Case Study 2: Synthesis of Novel Compounds
Another research effort focused on utilizing N-AcO-AAS as a precursor for synthesizing novel anticancer agents. By modifying its structure through selective reactions, chemists were able to create derivatives that exhibited enhanced biological activity against cancer cell lines. This approach demonstrates the compound's utility beyond mere carcinogenicity, highlighting its potential in therapeutic development .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of N-Acetoxy-4-acetamidostilbene?
To ensure structural accuracy, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy , and high-resolution mass spectrometry (HRMS) . For example, NMR can confirm the presence of acetyl and acetamido groups via characteristic proton shifts (e.g., acetoxy groups typically show peaks near δ 2.1 ppm), while IR identifies functional groups like carbonyl stretches (~1700 cm⁻¹). HRMS validates the molecular ion peak against the theoretical mass .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent direct contact.
- Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of aerosols/dust.
- Emergency Preparedness : Install safety showers and eye-wash stations near the workspace.
- Storage : Store in a cool, dry place away from oxidizing agents .
Q. What are the foundational steps for synthesizing this compound?
Synthesis typically involves amide coupling and acetylation reactions. A common route starts with 4-acetamidostilbene, which undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetoxy group. Reaction optimization (e.g., solvent selection, temperature control) is critical to avoid side products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) often enhance reaction efficiency due to their ability to stabilize intermediates (e.g., yields up to 86% in DCM vs. 40% in THF, as observed in analogous reactions ).
- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate acetylation.
- Temperature Gradients : Conduct trials at 0°C, room temperature, and reflux to identify ideal thermal conditions.
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
Contradictory stability data require:
- Controlled Replicates : Perform stability assays in triplicate under standardized pH buffers (e.g., pH 3–10).
- Degradation Product Analysis : Use HPLC-MS to identify hydrolysis byproducts (e.g., 4-acetamidostilbene or acetic acid).
- Environmental Controls : Document temperature, light exposure, and ionic strength, which may explain discrepancies .
Q. What methodological approaches are suitable for studying the metabolic pathways of this compound in biological systems?
Advanced strategies include:
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate via radiometric detection.
- In Vitro Assays: Use liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) to identify primary metabolites.
- Computational Modeling : Apply molecular docking to predict enzyme-substrate interactions .
Q. Data Interpretation and Experimental Design
Q. How should researchers design experiments to assess the photostability of this compound?
A robust design includes:
- Light Exposure Gradients : Expose samples to UV-A (315–400 nm), UV-B (280–315 nm), and visible light at controlled intensities.
- Time-Course Analysis : Collect samples at intervals (e.g., 0, 6, 12, 24 hours) and quantify degradation via UV-Vis spectroscopy or HPLC.
- Control Groups : Shield aliquots from light to differentiate photolytic vs. thermal degradation .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of this compound?
Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. Validate assumptions with:
- Goodness-of-Fit Tests : Assess residuals via Kolmogorov-Smirnov or Shapiro-Wilk tests.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Q. Methodological Challenges
Q. How can researchers address low reproducibility in synthesizing this compound across laboratories?
Mitigation strategies include:
- Detailed SOPs : Specify reagent purity (e.g., ≥99%), solvent drying methods (e.g., molecular sieves), and stirring rates.
- Interlaboratory Comparisons : Share aliquots of starting materials (e.g., 4-acetamidostilbene) to standardize inputs.
- Quality Control : Implement in-process checks (e.g., TLC monitoring) to halt failed reactions early .
Q. What advanced techniques are available for detecting trace degradation products of this compound in environmental samples?
Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) for preconcentration. For structural elucidation, employ NMR hyphenated techniques (e.g., LC-NMR) or high-resolution ion mobility spectrometry .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[N-acetyl-4-(2-phenylethenyl)anilino] acetate |
InChI |
InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
DQOBUTWTHQJLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OC(=O)C |
Synonyms |
N-acetoxy-4-acetamidostilbene N-acetoxy-4-acetylaminostilbene N-acetoxy-4-acetylaminostilbene, (E)-isomer N-acetoxy-N-(4-stilbenyl)acetamide |
Origin of Product |
United States |
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